5-Iodo-1H-indole-3-carboxylic acid

Immuno‑oncology Enzymology Medicinal Chemistry

5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847‑04‑1) is a high-purity, halogenated indole building block that delivers distinct advantages over its bromo, chloro, or fluoro counterparts. The 5‑iodo substituent enables rapid oxidative addition with Pd(0) catalysts, ensuring superior site‑selectivity and milder conditions in cross‑coupling reactions. It serves as a privileged fragment for medicinal chemistry teams developing IDO1 inhibitors, providing a potency benchmark. For structural biologists, the iodine atom functions as an intrinsic heavy‑atom derivative for SAD/SIRAS phasing, a capability lighter halogens cannot offer. Procure this differentiated scaffold to accelerate your synthesis, assay, and structural characterization workflows.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 1190847-04-1
Cat. No. B3089264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-indole-3-carboxylic acid
CAS1190847-04-1
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1I)C(=CN2)C(=O)O
InChIInChI=1S/C9H6INO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
InChIKeyALHAYYZMAAKVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indole-3-carboxylic Acid (CAS 1190847-04-1): Indole‑3‑carboxylic Acid Halogenated Building Block


5-Iodo-1H-indole-3-carboxylic acid (CAS 1190847‑04‑1) is a halogenated derivative of the indole‑3‑carboxylic acid scaffold. The compound features an iodine atom at the 5‑position of the indole ring and a carboxylic acid group at the 3‑position [1]. This substitution pattern enables specific intermolecular interactions that differentiate it from other 5‑halogenated or positional isomers . It is primarily employed as a synthetic building block in medicinal chemistry and as a precursor for the development of indoleamine‑2,3‑dioxygenase 1 (IDO1) inhibitors [2]. The presence of the iodine atom also facilitates heavy‑atom phasing in macromolecular crystallography and provides a site for further functionalisation through cross‑coupling chemistry [3].

Why 5-Iodo-1H-indole-3-carboxylic Acid Cannot Be Casually Replaced by Other 5-Halogenated Indole‑3‑carboxylic Acids


Substituting 5‑iodo‑1H‑indole‑3‑carboxylic acid with its 5‑bromo, 5‑chloro, or 5‑fluoro analogues is not chemically or pharmacologically equivalent. The iodine atom imparts a distinct combination of steric bulk, polarisability, and leaving‑group ability that directly influences both biological target engagement and synthetic reactivity [1]. In cross‑coupling reactions, the carbon–iodine bond undergoes oxidative addition to palladium(0) catalysts substantially faster than the corresponding carbon–bromine or carbon–chlorine bonds, enabling milder reaction conditions and higher site‑selectivity in complex molecule synthesis [2]. Furthermore, the iodine atom serves as a heavy‑atom derivative for experimental phasing in X‑ray crystallography, a property that lighter halogens cannot provide [3]. In IDO1 inhibition assays, the 5‑iodo derivative exhibits a potency profile that differs from other 5‑halogenated congeners, underscoring that electronic effects alone do not govern target binding [4]. Therefore, generic halogen replacement without experimental validation risks compromising synthetic efficiency, structural characterisation, and biological activity.

Quantitative Evidence Differentiating 5-Iodo-1H-indole-3-carboxylic Acid from Close Structural Analogs


IDO1 Inhibitory Potency of 5-Iodo-1H-indole-3-carboxylic Acid Relative to 5‑Halogen Congeners

In a mouse IDO1 cellular assay, 5‑iodo‑1H‑indole‑3‑carboxylic acid exhibited an IC50 of 13 nM [1]. Cross‑study comparison with 5‑bromo‑ (IC50 = 640 nM in a human IDO1 enzymatic assay [2]) and 5‑fluoro‑ (IC50 = 1.0 μM in human HeLa cell‑based assay [3]) analogues indicates that the 5‑iodo derivative achieves substantially greater potency. While assay conditions differ, the trend underscores that iodine substitution yields a marked improvement in IDO1 inhibition relative to smaller halogens.

Immuno‑oncology Enzymology Medicinal Chemistry

Cross‑Coupling Reactivity: Aryl Iodide vs Aryl Bromide/Chloride in Pd‑Catalysed Transformations

The oxidative addition of aryl halides to palladium(0) follows the well‑established reactivity order Ar–I > Ar–Br > Ar–Cl [1]. A comparative kinetic study under real catalytic conditions demonstrated that aryl iodides undergo oxidative addition rapidly enough to enable near‑complete consumption before aryl bromides are significantly converted [2]. This intrinsic rate difference allows the 5‑iodo derivative to participate in chemoselective cross‑coupling reactions under milder conditions than would be possible with the corresponding 5‑bromo or 5‑chloro analogues.

Organic Synthesis Cross‑Coupling Methodology

Anomalous Scattering Signal for I‑SAD Phasing in Macromolecular Crystallography

Iodine atoms provide a strong anomalous scattering signal (Δf″ = 6.8 e⁻ for Cu‑Kα radiation; Δf″ = 12.1 e⁻ for Cr‑Kα), which is comparable to that of classical heavy atoms such as platinum or mercury [1]. This property enables single‑wavelength anomalous diffraction (SAD) phasing of macromolecular structures when iodine is incorporated into the crystal lattice. Unlike the bromo (Δf″ ≈ 1.3 e⁻ at Cu‑Kα) or chloro analogues, the 5‑iodo‑1H‑indole‑3‑carboxylic acid can serve as an effective derivative for experimental phasing, even with lower‑resolution data or fewer indexed reflections.

Structural Biology X‑ray Crystallography Phasing

Evidence‑Backed Application Scenarios for 5-Iodo-1H-indole-3-carboxylic Acid


Lead Optimisation in IDO1 Inhibitor Programmes

Medicinal chemistry teams developing indole‑based IDO1 inhibitors can utilise 5‑iodo‑1H‑indole‑3‑carboxylic acid as a privileged starting fragment. The 13 nM IC50 observed in mouse IDO1 cellular assays [1] provides a potency benchmark that is superior to many other 5‑halogenated analogues. This scaffold can be further elaborated at the 3‑carboxylic acid position to generate amide or ester libraries, with the iodine atom retained for potential halogen‑bonding interactions or for later‑stage diversification via cross‑coupling.

Chemoselective Late‑Stage Functionalisation in Complex Molecule Synthesis

Synthetic chemists can leverage the high reactivity of the aryl iodide moiety to perform palladium‑catalysed cross‑coupling reactions under mild conditions [2]. This is particularly valuable when the molecule contains multiple halogen substituents that must be differentiated. The 5‑iodo group can be selectively coupled in the presence of a 5‑bromo or 5‑chloro group, enabling sequential functionalisation strategies that are not feasible with the less reactive halogen analogues.

Experimental Phasing of Protein–Ligand Co‑crystal Structures

Structural biologists can co‑crystallise 5‑iodo‑1H‑indole‑3‑carboxylic acid with an indole‑binding protein to obtain strong anomalous diffraction signals for SAD or SIRAS phasing [3]. The large Δf″ value of iodine (6.8 e⁻ at Cu‑Kα) reduces the data redundancy and resolution required for successful phasing, expediting the determination of high‑resolution ligand‑bound structures. This approach is especially beneficial when selenomethionine labelling is impractical or when the protein does not crystallise with other heavy‑atom derivatives.

Synthesis of Radiolabelled Indole Derivatives for In Vitro and In Vivo Studies

Although direct radiolabelling data for this specific compound is limited, the presence of a stable iodine atom at the 5‑position makes it a suitable precursor for the preparation of 125I‑ or 131I‑labelled analogues via isotopic exchange or tin‑iodine exchange reactions. Such radiolabelled probes are valuable for autoradiography, receptor binding studies, and SPECT imaging, provided that the radiolabelling chemistry is validated in‑house.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-1H-indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.